molecular formula C20H15F3N4O2 B2584994 2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 951505-27-4

2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2584994
CAS No.: 951505-27-4
M. Wt: 400.361
InChI Key: XPLIBZGZYPVNQZ-UHFFFAOYSA-N
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Description

2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H15F3N4O2 and its molecular weight is 400.361. The purity is usually 95%.
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Biological Activity

The compound 2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a derivative of oxadiazole and indole, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, particularly its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound includes an indole moiety linked to a 5-methyl-1,3,4-oxadiazole ring and a trifluoromethyl phenyl group. The structural features contribute to its biological activity.

PropertyValue
Molecular FormulaC18H16F3N3O
Molecular Weight353.34 g/mol
CAS NumberNot available

Recent studies have highlighted the mechanisms through which oxadiazole derivatives exert their biological effects. The compound is believed to inhibit key enzymes involved in cancer cell proliferation:

  • Inhibition of HDAC (Histone Deacetylase) : Compounds containing oxadiazole rings have shown significant HDAC inhibitory activity, which is crucial for regulating gene expression in cancer cells .
  • Targeting EGFR and COX-2 : The compound has been evaluated for its potential as an epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2) inhibitor, both of which are important targets in cancer therapy .

Anticancer Activity

Research indicates that the compound exhibits cytotoxic properties against various cancer cell lines, including:

  • HCT116 (human colorectal carcinoma)
  • A549 (human lung adenocarcinoma)
  • A375 (human melanoma)

The cytotoxicity was assessed using MTT assays, demonstrating significant inhibition of cell viability at low concentrations .

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components. Modifications in the indole and oxadiazole moieties can enhance or diminish its efficacy. For instance:

  • Substitution patterns on the indole ring significantly affect the potency against specific cancer types.
  • The presence of the trifluoromethyl group has been associated with increased lipophilicity, enhancing membrane permeability and bioavailability .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Indole-Based Oxadiazoles : A series of indole-based 1,3,4-oxadiazoles were synthesized and screened for anticancer properties. The results indicated that specific substitutions led to enhanced activity against cancer cell lines .
  • Mechanism-Based Approaches : Research has shown that hybridization of oxadiazoles with other pharmacophores can target multiple pathways in cancer cells, leading to improved therapeutic outcomes .

Properties

IUPAC Name

2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O2/c1-12-25-26-19(29-12)16-10-27(17-8-3-2-7-15(16)17)11-18(28)24-14-6-4-5-13(9-14)20(21,22)23/h2-10H,11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLIBZGZYPVNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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